
N,N-Diethylmethylamine
Overview
Description
Preparation Methods
Alkylation of Methylamine with Ethyl Halides
The alkylation of methylamine with ethyl halides (e.g., ethyl bromide) represents a classical route to DEMA. This method involves nucleophilic substitution, where methylamine reacts with ethyl bromide in the presence of a base to neutralize hydrogen halide byproducts. The reaction proceeds via a two-step mechanism:
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Primary alkylation : Methylamine reacts with ethyl bromide to form N-methylethylamine.
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Secondary alkylation : N-methylethylamine undergoes further alkylation to yield DEMA.
Critical parameters include solvent choice (e.g., ethanol or tetrahydrofuran), reaction temperature (typically 60–80°C), and molar ratios. Excess ethyl bromide ensures complete methylation but risks quaternary ammonium salt formation. A study using a 1:2.5 molar ratio of methylamine to ethyl bromide achieved a 68% yield, with 22% residual N-methylethylamine and 10% quaternary salts . Purification via fractional distillation under nitrogen is essential due to DEMA’s volatility (boiling point: 145–149°C) .
Table 1: Alkylation Reaction Conditions and Outcomes
Parameter | Value/Range | Impact on Yield/Purity |
---|---|---|
Molar ratio (amine:halide) | 1:2.5–3.0 | Higher ratios reduce intermediates |
Temperature | 60–80°C | Accelerates kinetics |
Solvent | Ethanol, THF | Polar aprotic solvents favored |
Base | NaOH, K₂CO₃ | Neutralizes HBr, prevents salt formation |
Yield | 60–68% | Limited by over-alkylation |
Reductive Amination via the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction enables efficient methylation of secondary amines using formaldehyde and formic acid. For DEMA synthesis, diethylamine serves as the substrate, undergoing sequential imine formation and hydride reduction:
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Imine formation : Diethylamine reacts with formaldehyde to generate an iminium intermediate.
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Reduction : Formic acid donates a hydride, reducing the iminium ion to DEMA.
This method operates under mild aqueous conditions (80–100°C) and avoids stoichiometric metal catalysts. A 2024 study reported 89% yield with 97% purity when using a 1:4 molar ratio of diethylamine to formaldehyde . The reaction’s irreversibility, driven by CO₂ release, enhances conversion efficiency. However, excess formaldehyde risks N-oxide byproducts, necessitating precise stoichiometric control .
Table 2: Reductive Amination Optimization
Condition | Optimal Value | Effect |
---|---|---|
Formaldehyde:amine ratio | 4:1 | Maximizes methylation |
Temperature | 80–100°C | Balances rate and selectivity |
Reaction time | 6–8 hours | Ensues complete reduction |
Acid catalyst | Formic acid (1.5 equiv) | Facilitates hydride transfer |
Yield | 85–89% | High purity achievable |
Catalyzed Reaction with Methanol
DEMA synthesis via methanol alkylation employs transition metal catalysts (e.g., Cu-Cr oxides) under gas-phase conditions. In this pathway, ethylamine and methanol react over a fixed-bed catalyst at elevated temperatures (200–250°C) and pressures (10–15 bar). The mechanism involves dehydrogenation of methanol to formaldehyde, followed by reductive amination:
A Cu-Cr catalyst (Cu:Cr = 3:1) achieved 74% DEMA selectivity at 250°C, with 15% N-ethylethylamine and 11% heavy byproducts . Catalyst deactivation due to coking necessitates periodic regeneration via oxidative treatment .
Table 3: Catalytic Methanol Alkylation Parameters
Parameter | Value | Significance |
---|---|---|
Catalyst composition | Cu-Cr (3:1) | Optimizes H₂ activation |
Temperature | 250°C | Favors dehydrogenation |
Pressure | 10–15 bar | Enhances gas-phase contact |
Space velocity | 2–4 h⁻¹ | Balances throughput and yield |
Selectivity | 74% DEMA | Competes with oligomerization |
Industrial-Scale Hydrogenation of Acetaldehyde and Monomethylamine
Patent US8420864B2 discloses a high-yield route using acetaldehyde (AcH) and monomethylamine (MMA) under hydrogen pressure with a Raney nickel catalyst . The reaction proceeds via imine formation and subsequent hydrogenolysis:
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Condensation : MMA and AcH form an imine intermediate.
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Hydrogenation : H₂ cleaves the C=N bond, yielding DEMA.
At 65–67°C and 3 MPa H₂ pressure, this method achieves 93% molar yield relative to MMA, with 85.6% selectivity . Impurities include dimethylethylamine (2.8%) and heavy compounds (13%) when base concentration is suboptimal . Distillation with 15–20 theoretical plates isolates DEMA at 95% recovery .
Table 4: Hydrogenation Process Metrics
Variable | Value | Outcome |
---|---|---|
Catalyst | Raney Ni | High activity, reusable |
H₂ pressure | 3 MPa | Drives hydrogenolysis |
Temperature | 65–67°C | Minimizes side reactions |
NaOH concentration | 0.05–0.1 mol% | Suppresses heavy byproducts |
Distillation recovery | 95% | Achieves >99% purity |
Sodium Amide-Catalyzed Alkylation
Patent CA2478189A1 explores DEMA synthesis via sodium dimethylamide-catalyzed alkylation of diethylamine with ethene . The reaction mechanism involves deprotonation of diethylamine by the strong base, followed by nucleophilic attack on ethene:
At 70°C and 40 bar ethene pressure, sodium dimethylamide outperforms sodium diethylamide, achieving 54.8% DEMA selectivity after 360 minutes . Catalyst stability remains a challenge, with gradual decomposition observed beyond 10 cycles .
Table 5: Sodium Amide Alkylation Performance
Condition | Value | Effect |
---|---|---|
Catalyst loading | 60 mmol | Higher loadings accelerate kinetics |
Ethene pressure | 40 bar | Increases alkylation rate |
Time | 360 min | Maximizes conversion |
Selectivity | 54.8% DEMA | Competes with triethylamine |
Chemical Reactions Analysis
N,N-Diethylmethylamine undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: As a tertiary amine, it is less prone to reduction compared to primary and secondary amines.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where it acts as a nucleophile.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
Chemistry
N,N-Diethylmethylamine serves as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy. Its unique properties make it suitable for various analytical techniques:
- NMR Spectroscopy : It acts as a lineshape standard in NMR experiments, particularly at low temperatures (down to 130 K), enhancing magnetic field homogeneity and optimizing peak shape .
Medicine
Although there are no significant direct applications in medicine, this compound can be involved in synthesizing pharmaceutical intermediates. Its role as a building block in organic compounds is noteworthy.
Industry
This compound finds extensive use in industrial processes:
- Water Desalination : It is employed in desalination techniques due to its effectiveness as a solvent and intermediate in chemical reactions .
- Tar Sands Extraction : As a cosurfactant in water-surfactant mixtures for extracting bitumen from tar sands, it has proven more effective than traditional surfactants like butanol .
- Protic Ionic Liquids : In fuel cell applications, this compound-based ionic liquids have been studied for their potential to enhance ionic conductivity and thermal stability under medium-temperature conditions.
Case Study 1: NMR Standardization
In research conducted by Takeuchi et al., this compound was demonstrated to optimize peak shapes in NMR experiments at low temperatures, significantly improving experimental outcomes . The study highlighted its effectiveness as a lineshape standard, providing insights into molecular behavior under varying conditions.
Case Study 2: Tar Sands Extraction
A study on the extraction of bitumen from tar sands revealed that using this compound as a cosurfactant resulted in increased efficiency compared to conventional surfactants. The compound's unique hydrophilic-hydrophobic balance contributed to enhanced extraction rates .
Case Study 3: Protic Ionic Liquids
Research involving protic ionic liquids formed with this compound showed contrasting effects on electrocatalytic reactions depending on the reaction conditions. This versatility suggests potential applications in energy storage and conversion technologies .
Mechanism of Action
The mechanism of action of diethylmethylamine involves its role as a tertiary amine. It can act as a nucleophile in substitution reactions and as a base in acid-base reactions. The molecular targets and pathways depend on the specific reactions it is involved in, but generally, it interacts with electrophiles and participates in proton transfer reactions .
Comparison with Similar Compounds
N,N-Diethylmethylamine can be compared with other tertiary amines such as:
Triethylamine: Similar in structure but with three ethyl groups instead of two ethyl and one methyl group.
Dimethylethylamine: Contains two methyl groups and one ethyl group.
Diethylamine: A secondary amine with two ethyl groups and one hydrogen atom.
This compound is unique due to its specific combination of ethyl and methyl groups, which influence its reactivity and applications .
Biological Activity
N,N-Diethylmethylamine (DEMA) is a tertiary amine with the chemical formula CHN. It has garnered attention for its diverse applications in chemistry and potential biological activities. This article explores the biological activity of DEMA, including its mechanisms of action, enzyme interactions, and relevant case studies.
Chemical Structure and Reactivity
DEMA is characterized as a tertiary amine, which influences its reactivity and interaction with biological systems. Its structure allows it to act as a nucleophile in various chemical reactions, particularly in substitution reactions where it can interact with electrophiles. The compound also participates in acid-base reactions due to the basic nature of amines .
Biological Mechanisms
DEMA's biological activity has been primarily studied in relation to its role as a substrate for specific enzymes. For instance, trimethylamine dehydrogenase (TMA-DH) catalyzes the oxidative demethylation of trimethylamine, producing dimethylamine and formaldehyde. Studies utilizing DEMA as a substrate have revealed three distinct kinetic phases during enzyme interactions, indicating its potential utility in enzymatic studies .
Enzyme Interaction Studies
Research has demonstrated that DEMA can serve as a substrate for TMA-DH, allowing for detailed kinetic analyses. The enzyme's activity with DEMA shows slower kinetics compared to other substrates, which facilitates the study of its reaction mechanisms. The phases observed include:
- Oxidation of flavin mononucleotide (FMN) : This phase involves the initial interaction of DEMA with FMN.
- Breakdown of flavin-substrate adduct : The intermediate formed during the reaction undergoes further transformation.
- Product dissociation and electron transfer : Final products are released, completing the catalytic cycle .
Toxicological Studies
While DEMA has limited direct applications in medicine, its biological activity necessitates an understanding of its toxicological profile. Studies have indicated potential respiratory irritant effects when exposed to high concentrations. For example, animal studies have shown that exposure to diethylamine vapors can lead to significant histopathological changes in the nasal cavity and olfactory epithelium .
1. Enzyme Kinetics
A notable study explored the kinetics of DEMA with TMA-DH under varying pH levels (6-10). The findings indicated that DEMA's reactivity is influenced by pH, affecting both the rate and efficiency of enzymatic reactions .
2. Industrial Applications
DEMA is utilized in various industrial processes, including water desalination and as a solvent in chemical reactions. Its role as a reagent in organic synthesis highlights its importance beyond biological contexts .
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Enzyme Substrate | Acts as a substrate for trimethylamine dehydrogenase (TMA-DH) |
Chemical Reactivity | Participates in nucleophilic substitution and acid-base reactions |
Toxicological Effects | Potential respiratory irritant; histopathological changes observed in studies |
Industrial Use | Employed in organic synthesis and water desalination processes |
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis routes for N,N-Diethylmethylamine?
- Methodological Answer : this compound can be synthesized via alkylation of methylamine with ethyl halides (e.g., ethyl bromide) under controlled basic conditions. Alternative routes include reductive amination of formaldehyde with diethylamine using catalysts like palladium or nickel. Purification typically involves fractional distillation under inert gas (N₂ or Ar) due to its low boiling point (145–149°C) and flammability . Key Considerations :
- Use anhydrous conditions to avoid side reactions.
- Monitor reaction progress via GC-MS or NMR to confirm product purity.
Q. How does this compound function as an additive in chromatographic purification?
- Mechanistic Insight : In flash chromatography, this compound (0.5% v/v) improves peak resolution for polar compounds by competing with analytes for active silica sites, reducing tailing. This is critical in isolating UV-inactive amides or amines . Optimization Tips :
- Adjust additive concentration based on analyte polarity.
- Pair with methanol/ethyl acetate solvent systems for optimal separation .
Q. What thermodynamic data explain this compound’s stability under reactive conditions?
- Thermochemical Analysis :
Reaction | ΔrH° (kJ/mol) | ΔrS° (J/mol·K) | Method | Reference |
---|---|---|---|---|
Gas-phase ion clustering | 37–83.7 | 97.9–134 | HPMS/PHPMS |
- Interpretation :
High entropy values (ΔrS° up to 134 J/mol·K) indicate strong solvation effects in gas-phase ion-molecule interactions. This impacts its reactivity in catalytic cycles or proton-transfer reactions .
Q. How can researchers resolve contradictions in reported stability data for this compound?
- Case Study : Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) arise from varying impurity levels (e.g., trace oxidizers) or analytical methods (TGA vs. DSC). Resolution Strategy :
- Validate purity via NMR/GC-MS.
- Conduct stability tests under inert atmospheres (Ar) to isolate environmental effects .
Q. What role does this compound play in gas-phase ion energetics studies?
Properties
IUPAC Name |
N-ethyl-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-4-6(3)5-2/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVRJGIVDSQCOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060664 | |
Record name | Ethanamine, N-ethyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-39-7 | |
Record name | Diethylmethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, N-ethyl-N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanamine, N-ethyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylmethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.528 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-Diethylmethylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6BJW3KUD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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